N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-4-6-13(7-5-10)22(20,21)17(9-14(18)19)12-3-1-2-11(16)8-12/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXIYMQPVQZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine” typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 3-chloroaniline to form the sulfonamide.
Glycine coupling: The final step involves coupling the sulfonamide with glycine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chlorophenyl and sulfonyl groups suggests potential interactions with hydrophobic and polar regions of target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of N-aryl-N-sulfonyl glycines, where variations in substituents on the phenyl rings and sulfonyl groups significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:
Substituent Variations on the Aromatic Rings
Chlorine Position and Number
- N-(3-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine (Target Compound): Substituents: 3-chloro on the amino phenyl ring; 4-chloro on the sulfonyl phenyl ring. Molecular Formula: C₁₄H₁₀Cl₂NO₄S (inferred from structure).
- N-(4-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 333449-35-7): Substituents: 4-chloro on the amino phenyl ring; 4-methyl on the sulfonyl phenyl ring. Molecular Formula: C₁₅H₁₄ClNO₄S.
- N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 884987-17-1): Substituents: 2,3-dichloro on the amino phenyl ring; 4-methyl on the sulfonyl phenyl ring. Molecular Formula: C₁₅H₁₃Cl₂NO₄S. Key Feature: Increased steric hindrance from dichloro-substitution may reduce binding affinity in enzyme inhibition assays .
Functional Group Additions
- N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (CAS 713501-82-7): Substituents: 3,4-dimethoxy on the sulfonyl phenyl ring. Molecular Formula: C₁₆H₁₆ClNO₆S. Key Feature: Methoxy groups improve solubility in polar solvents due to hydrogen-bonding capacity, making this analog more suitable for aqueous-phase reactions .
- N-(3-Chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: Substituents: 3-chloro and 4-methoxy on the amino phenyl ring; 4-methyl on the sulfonyl phenyl ring. Molecular Formula: C₁₆H₁₅ClNO₅S. Key Feature: The methoxy group balances lipophilicity and solubility, a critical factor in drug design .
Data Table: Structural and Commercial Comparison
Biological Activity
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonyl group and chlorinated phenyl rings, which contribute to its reactivity and interactions with biological systems. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNOS
- Functional Groups : Sulfonamide, chlorophenyl rings
This unique arrangement allows the compound to engage in various interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's reactivity, allowing it to bind effectively to active sites on enzymes, potentially leading to inhibition or modulation of their functions. Such interactions may influence various signaling pathways, making it a candidate for therapeutic applications in areas such as:
- Cancer Treatment
- Anti-inflammatory Responses
- Antimicrobial Activity
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | E. coli | Weak |
Enzyme Inhibition
The sulfonamide functionality is crucial for enzyme inhibition. Compounds containing this moiety have shown strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, several derivatives demonstrated IC50 values below 5 µM against AChE, suggesting promising applications in neurodegenerative diseases .
Case Studies
- Antimicrobial Screening : A series of piperidine derivatives including sulfonamide functionalities were synthesized and tested for antibacterial activity. The results indicated that compounds with chlorophenyl groups exhibited enhanced binding affinity to bacterial proteins, leading to increased antibacterial efficacy .
- Enzyme Interaction Studies : Docking studies revealed that this compound could effectively bind to the active sites of target enzymes, indicating its potential as a lead compound for drug development aimed at enzyme-related disorders .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., sulfonamide, glycine backbone) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect byproducts .
- X-ray Crystallography : Resolve 3D molecular geometry, particularly for polymorph identification .
How does the reactivity of the sulfonamide and chloro-substituted aromatic groups influence functionalization?
Q. Intermediate
- Sulfonamide Reactivity : Acts as a leaving group in nucleophilic substitution reactions (e.g., alkylation or acylation) .
- Chlorophenyl Groups : Participate in Suzuki couplings or Ullmann reactions for further aryl functionalization .
- Glycine Backbone : Enables peptide coupling or esterification for prodrug development .
What advanced methodologies are used to optimize synthesis yield and scalability?
Q. Advanced
- Design of Experiments (DoE) : Multi-factorial analysis (e.g., RSM) to identify optimal reagent stoichiometry and solvent systems .
- Flow Chemistry : Enhances reproducibility and safety for exothermic steps (e.g., sulfonylation) .
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progression .
What biological targets or pathways are associated with this compound?
Q. Intermediate
- Enzyme Inhibition : Structural analogs show activity against cyclooxygenase (COX-2), suggesting anti-inflammatory potential .
- Neurotransmission Modulation : Trifluoromethyl analogs interact with GABA receptors, implying CNS applications .
- Antimicrobial Activity : Chlorophenyl groups may disrupt bacterial cell membranes or enzyme function .
How can researchers elucidate the mechanism of action for this compound?
Q. Advanced
- Molecular Docking : Predict binding affinity to targets like COX-2 or bacterial enzymes using software (AutoDock, Schrödinger) .
- In Vitro Assays : Measure IC50 values against purified enzymes or cellular models (e.g., LPS-induced inflammation) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters .
How do structural modifications (e.g., chloro vs. trifluoromethyl groups) affect bioactivity?
Q. Advanced
- Chlorophenyl Groups : Enhance lipophilicity and membrane permeability but may increase toxicity .
- Trifluoromethyl Substitution : Improves metabolic stability and target selectivity due to electron-withdrawing effects .
- Sulfonamide vs. Methylsulfonyl : Sulfonamide derivatives exhibit stronger enzyme inhibition but lower solubility .
What challenges arise in quantifying this compound in biological matrices?
Q. Intermediate
- Matrix Effects : Plasma proteins or lipids can interfere with LC-MS/MS detection. Use isotope-labeled internal standards (e.g., ¹³C-glycine analogs) .
- Low Concentrations : Requires high-sensitivity methods like UPLC with tandem mass spectrometry .
- Method Validation : Follow ICH guidelines for linearity, accuracy, and precision .
How can stability studies under varying conditions inform formulation strategies?
Q. Advanced
- Forced Degradation : Expose to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of sulfonamide bond) .
- pH-Dependent Stability : Test solubility and degradation rates in buffers (pH 1–9) to guide prodrug design .
- Accelerated Stability Testing : Use Arrhenius equation to predict shelf life at 25°C from high-temperature data .
What are the key challenges in scaling up the synthesis for preclinical studies?
Q. Advanced
- Exothermic Reactions : Sulfonylation steps require controlled cooling to prevent runaway reactions .
- Purification Complexity : Column chromatography is impractical at scale; switch to recrystallization or fractional distillation .
- Regulatory Compliance : Ensure intermediates meet ICH impurity thresholds (<0.1%) through rigorous QC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
